3-Ethoxy-1H-indazole

Vue d'ensemble

Description

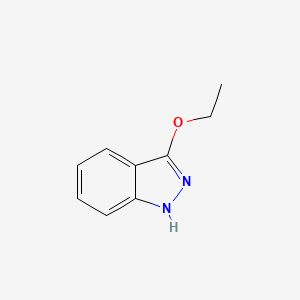

3-Ethoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with an ethoxy group attached to the third position of the indazole ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and minimize byproducts. The use of catalysts such as Cu(OAc)2 and CuCl2 has been shown to increase the yield of this compound significantly .

Analyse Des Réactions Chimiques

Substitution Reactions

The ethoxy group at position 3 can undergo nucleophilic displacement or participate in cross-coupling reactions.

Nucleophilic Displacement

-

Halogenation : Treatment with PCl₅ or PBr₃ replaces the ethoxy group with chlorine or bromine. For example, reaction with PCl₅ in dichloromethane yields 3-chloro-1H-indazole .

-

Amination : Using ammonia or amines under high-temperature conditions substitutes the ethoxy group with amino groups, forming 3-amino-1H-indazole derivatives .

Electrophilic Aromatic Substitution

The indazole ring undergoes substitution at positions 5 and 7 due to the directing effects of the ethoxy group:

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5, yielding 3-ethoxy-5-nitro-1H-indazole (confirmed by X-ray crystallography).

-

Sulfonation : Reaction with fuming sulfuric acid produces sulfonated derivatives at position 7 .

Table 1: Substitution Reactions and Conditions

Reduction

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group in 3-ethoxy-5-nitro-1H-indazole to an amine, forming 3-ethoxy-5-amino-1H-indazole.

-

Ring Reduction : LiAlH₄ reduces the pyrazole ring to a dihydroindazole derivative .

Oxidation

-

Ethoxy Group Oxidation : Strong oxidants like KMnO₄ convert the ethoxy group to a carboxylic acid, yielding 1H-indazole-3-carboxylic acid .

-

Ring Oxidation : Ozone or singlet oxygen oxidizes the benzene ring, forming quinone-like structures .

Table 2: Reduction/Oxidation Pathways

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Ethoxy-5-amino-1H-indazole | 85% | |

| Ethoxy Oxidation | KMnO₄, H₂O, 80°C, 4h | 1H-Indazole-3-carboxylic acid | 54% |

Cross-Coupling and C–H Functionalization

Transition-metal catalysis enables regioselective functionalization:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 5 .

-

C–H Alkenylation : Rh(III)-catalyzed reactions with acrylates form 3-ethoxy-5-alkenyl-1H-indazoles .

Mechanistic Insights:

-

Rh(III) catalysts facilitate C–H activation via a cyclometalation pathway, with Cu(OAc)₂ aiding in β-hydride elimination .

-

Diazonium intermediates are critical in copper-mediated arylations .

Comparative Reactivity

The ethoxy group enhances solubility and directs electrophiles to specific ring positions. Compared to unsubstituted indazoles:

Applications De Recherche Scientifique

Chemical Synthesis

3-Ethoxy-1H-indazole serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds, which are essential in drug development and material science. The compound can undergo various chemical reactions, including:

- Reduction : Leading to derivatives such as 3-Ethoxy-5-amino-1H-indazole.

- Substitution : Resulting in various substituted indazole derivatives depending on the nucleophiles used.

- Oxidation : Producing oxidized derivatives of the indazole ring.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry. Key areas include:

Anticancer Properties

Studies have shown that derivatives of this compound can act as selective inhibitors of phosphoinositide 3-kinase (PI3K), particularly the PI3Kα isoform, which is often mutated in cancer cells. This inhibition leads to reduced cell proliferation in various cancer models, including glioblastoma .

Anti-inflammatory and Antimicrobial Effects

The compound is also being explored for its anti-inflammatory and antimicrobial properties. Research indicates that certain indazole derivatives can inhibit key inflammatory pathways and exhibit activity against various microbial strains .

Other Therapeutic Uses

Ongoing studies suggest that this compound may have applications in treating respiratory diseases by targeting specific kinases involved in inflammatory responses.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives:

Industrial Applications

Beyond its therapeutic potential, this compound is also utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in synthetic pathways underscores its importance in both academic research and industrial applications.

Mécanisme D'action

The mechanism of action of 3-Ethoxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes, including cell growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

1H-Indazole: A parent compound with similar structural features but without the ethoxy group.

2H-Indazole: Another isomer with the nitrogen atom in a different position.

3-Methoxy-1H-indazole: A compound with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-1H-indazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Activité Biologique

3-Ethoxy-1H-indazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the ethoxy group at the 3-position enhances its solubility and bioavailability, which are critical for its biological activity.

Research indicates that this compound and its derivatives primarily exert their effects through inhibition of specific kinases involved in cell signaling pathways. Notably, compounds derived from this scaffold have shown promising inhibition against:

- Phosphoinositide 3-kinase (PI3K) : A critical regulator in cancer cell proliferation.

- Mammalian target of rapamycin (mTOR) : Involved in cell growth and metabolism.

- Protein kinase B (AKT) : Plays a key role in anti-apoptotic signaling.

In cell-based assays, this compound has demonstrated low micromolar inhibition against these targets, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound reveal that modifications to the indazole core significantly influence its biological potency. For instance:

- Substituents at the 4-position : Variations here can enhance kinase inhibition.

- Ethoxy group : Contributes to improved solubility and selectivity towards PI3K isoforms.

Table 1 summarizes some key findings from SAR studies:

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound 6 | PI3K | 361 | Most active in series |

| Compound 10 | AKT | Low µM | Significant anti-proliferative activity |

| Compound 13 | mTOR | Low µM | Effective in three-dimensional tumor models |

Biological Activity and Case Studies

Numerous studies have evaluated the biological activity of this compound. For instance, a study reported that this compound exhibited significant antiproliferative effects in various cancer cell lines, including A549 lung cancer cells, with IC50 values indicating strong activity .

Case Study: Antitumor Activity

A clinical evaluation demonstrated that derivatives of this compound were well tolerated in patients with BRAFV600-mutant melanoma. The compounds showed promising antitumor activity with manageable side effects when administered at dosages up to 400 mg twice daily .

Pharmacological Profile

The pharmacological profile of this compound suggests it possesses several favorable properties:

- High selectivity for cancer-related kinases.

- Good ADME (Absorption, Distribution, Metabolism, Excretion) properties , indicating potential for oral bioavailability.

- Low toxicity in preliminary studies, supporting further development as a therapeutic agent.

Propriétés

IUPAC Name |

3-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTSMARXFZTGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521492 | |

| Record name | 3-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88279-08-7 | |

| Record name | 3-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.